molecular formula C20H20INO3 B1519257 5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester CAS No. 914349-29-4

5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester

Cat. No.: B1519257
CAS No.: 914349-29-4
M. Wt: 449.3 g/mol
InChI Key: XMZGUATULZXTJG-UHFFFAOYSA-N
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Description

5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester is a complex organic compound characterized by its indole core structure, which is substituted with a benzyloxy group at the 5-position, an iodine atom at the 3-position, and a tert-butyl ester group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent steps include the introduction of the benzyloxy group via nucleophilic substitution and the iodination at the 3-position using iodine or an iodinating reagent. The final step involves the esterification of the carboxylic acid group with tert-butanol under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reactions. Additionally, the use of catalysts and optimized reaction conditions can help reduce the production costs and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

  • Oxidation: The iodine atom at the 3-position can be oxidized to form iodoindole derivatives.

  • Reduction: The iodine atom can also be reduced to form triiodoindole derivatives.

  • Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

  • Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used in substitution reactions.

  • Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.

Major Products Formed:

  • Oxidation: Iodoindole derivatives.

  • Reduction: Triiodoindole derivatives.

  • Substitution: Various substituted indole derivatives.

  • Coupling Reactions: Biaryl compounds.

Scientific Research Applications

5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

  • Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and natural products.

  • Biology: The compound can be used as a probe in biological studies to investigate the role of indole derivatives in various biological processes.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester is unique due to its specific substitution pattern on the indole core. Similar compounds include:

  • Indole-3-carboxylic acid derivatives: These compounds have different substituents on the indole ring and may exhibit different biological activities.

  • Iodoindoles: These compounds contain iodine atoms at various positions on the indole ring and are used in different chemical reactions.

  • Benzyloxy-substituted indoles: These compounds have benzyloxy groups at different positions on the indole ring and may have distinct chemical properties.

Properties

IUPAC Name

tert-butyl 3-iodo-5-phenylmethoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20INO3/c1-20(2,3)25-19(23)22-12-17(21)16-11-15(9-10-18(16)22)24-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZGUATULZXTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OCC3=CC=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801165451
Record name 1,1-Dimethylethyl 3-iodo-5-(phenylmethoxy)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-29-4
Record name 1,1-Dimethylethyl 3-iodo-5-(phenylmethoxy)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-iodo-5-(phenylmethoxy)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester
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